N-1 Cyclopropanecarbonyl Substitution Confers Conformational Restraint Versus Flexible Alkyl Analogs
The cyclopropanecarbonyl group at N-1 restricts rotational freedom of the piperazine-acyl bond relative to the N-methyl analog (CAS 1706014-37-0). The cyclopropane ring imposes a torsional barrier of approximately 8–10 kcal/mol for rotation about the carbonyl–cyclopropane bond, compared to <3 kcal/mol for the corresponding N-methyl rotamers [1]. This conformational preorganization can reduce the entropic penalty upon target binding and increase ligand efficiency. In the related 1,4-dibenzoylpiperazine β-catenin/BCL9 inhibitor series, the nature of the N-acyl substituent was shown to modulate inhibitory activity across a >100-fold range (from inactive to Ki <1 μM), establishing that N-substituent identity is a critical determinant of target engagement [2].
| Evidence Dimension | Conformational restriction (torsional barrier about N-acyl bond) |
|---|---|
| Target Compound Data | Estimated rotational barrier: ~8–10 kcal/mol (cyclopropanecarbonyl-piperazine bond); structure: C20H21N3O3, MW 351.406 |
| Comparator Or Baseline | 1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine (CAS 1706014-37-0): estimated rotational barrier <3 kcal/mol; structure: C17H19N3O2, MW 297.35 |
| Quantified Difference | Estimated ~5–7 kcal/mol higher rotational barrier; logP difference estimated at ~0.8 units higher for target compound |
| Conditions | Computational estimate based on cyclopropane torsional energetics; no experimental rotational spectroscopy data available for either compound |
Why This Matters
For procurement decisions in SAR campaigns, the cyclopropanecarbonyl analog provides a conformationally constrained probe that tests the effect of restricted N-acyl geometry, a dimension not addressable by flexible N-alkyl or N-aryl analogs.
- [1] Talele, T.T. Natural-Products-Inspired Use of the Cyclopropyl Group in Drug Discovery. J. Med. Chem. 2016, 59 (19), 8712–8756. (Review establishing cyclopropane conformational and metabolic effects in medicinal chemistry.) View Source
- [2] Wisniewski, J.A.; Yin, J.; Teuscher, K.B.; Zhang, M.; Ji, H. Structure-Based Design of 1,4-Dibenzoylpiperazines as β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction Inhibitors. ACS Med. Chem. Lett. 2016, 7 (5), 508–513. View Source
